3-Ethylcyclopentanone

Asymmetric catalysis Organozinc addition Chiral ligand design

3-Ethylcyclopentanone (CAS 10264-55-8) is a five-membered cyclic ketone bearing an ethyl substituent at the 3-position, with a molecular formula of C₇H₁₂O and a molecular weight of 112.17 g/mol. It exists as a colorless to pale yellow liquid with a distinct odor and possesses limited water solubility.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 10264-55-8
Cat. No. B081463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylcyclopentanone
CAS10264-55-8
Synonyms3-ETHYLCYCLOPENTANONE
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCCC1CCC(=O)C1
InChIInChI=1S/C7H12O/c1-2-6-3-4-7(8)5-6/h6H,2-5H2,1H3
InChIKeyXERALSLWOPMNRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylcyclopentanone (CAS 10264-55-8): Cyclic Ketone for Asymmetric Synthesis and Biomarker Discovery


3-Ethylcyclopentanone (CAS 10264-55-8) is a five-membered cyclic ketone bearing an ethyl substituent at the 3-position, with a molecular formula of C₇H₁₂O and a molecular weight of 112.17 g/mol [1]. It exists as a colorless to pale yellow liquid with a distinct odor and possesses limited water solubility . The compound is commercially available at purities typically reaching 99% . Unlike simpler cyclopentanones, the presence of the chiral center at C3 and the ethyl group confers unique steric and electronic properties that influence both its reactivity in asymmetric transformations and its behavior in biological systems.

Why Generic 3-Ethylcyclopentanone Substitution Fails: Procurement Risks from Inconsistent Enantiopurity and Impurity Profiles


Direct substitution of 3-ethylcyclopentanone with close analogs such as 3-methylcyclopentanone, 3-propylcyclopentanone, or unsubstituted cyclopentanone is not scientifically justifiable for critical applications . The specific ethyl substitution at C3 fundamentally alters physicochemical parameters—boiling point, logP, and steric demand—which directly affect chromatographic behavior, reaction kinetics, and biological interactions . More critically, 3-ethylcyclopentanone is a chiral molecule; sourcing racemic mixtures versus enantiopure (R)- or (S)-forms from different vendors can lead to irreproducible enantioselective syntheses and divergent biological outcomes. Procurement decisions must therefore be anchored to verified stereochemical composition and purity specifications, not merely structural similarity.

3-Ethylcyclopentanone Differentiation Data: Quantitative Head-to-Head Evidence for Scientific Selection


Enantioselective Synthesis Yield: 3-Ethylcyclopentanone Achieves 95% ee vs. Lower Selectivity for Ring Analogs

In Cu-catalyzed enantioselective conjugate addition of diethylzinc to cyclic enones, 3-ethylcyclopentanone is obtained with up to 95% (R) ee, a value significantly exceeding that achieved for the seven-membered ring analog 3-ethylcycloheptanone (63% ee) under identical conditions [1]. A separate catalytic system yields 92% ee for the cyclopentanone versus 90% ee for the cycloheptanone derivative [2].

Asymmetric catalysis Organozinc addition Chiral ligand design

Copper-Catalyzed Triethylaluminum Addition: 94% ee for 3-Ethylcyclopentanone from 2-Cyclopentenone

Enantioselective conjugate addition of triethylaluminum to 2-cyclopentenone using Cu(OTf)₂ and chiral diphosphite ligands derived from 3,3′,5,5′-tetra-tert-butyl-2,2′-biphenol yields 3-ethylcyclopentanone with up to 94.0% ee [1]. This level of enantioselectivity directly competes with the best organozinc-mediated systems and establishes a viable alternative route for producing enantioenriched material.

Organoaluminum reagents Conjugate addition Chiral diphosphite ligands

Synthesis Efficiency from 2-Cyclopentenone: 93% Yield via Diethylzinc Addition vs. Alternative Organolithium Route

The reaction of 2-cyclopentenone with diethylzinc provides 3-ethylcyclopentanone in approximately 93% yield, representing a highly efficient synthetic route to the racemic product . This contrasts with the alternative ethyllithium addition route for which yield data is not consistently reported, suggesting the organozinc method is the preferred, robust laboratory-scale preparation.

Organozinc reagents Conjugate addition Synthetic route optimization

Urinary Biomarker Potential for Inflammatory Bowel Disease: Differential Detection in Active vs. Inactive Disease

In a clinical metabolomics study of ulcerative colitis patients, urinary 3-ethylcyclopentanone levels showed a statistically significant difference between active disease (SCCAI ≥ 3) and inactive disease (SCCAI ≤ 2) with a p-value of 0.018 [1]. Other ketones in the same volatile panel, such as 2-heptanone (p=0.048) and 2-pentanone (p=0.007), exhibited varying degrees of discrimination, but 3-ethylcyclopentanone emerged as one of the key differentiating analytes.

Volatile organic compounds Metabolomics Non-invasive diagnostics

Fragrance Industry Restriction: 'Not for Fragrance Use' Designation vs. Other Cyclopentanones

The Good Scents Company catalog lists 'Recommendation for 3-ethyl cyclopentanone usage levels up to: not for fragrance use' [1]. This explicit restriction contrasts with unsubstituted cyclopentanone and certain other alkyl-substituted cyclopentanones which have defined usage levels in fragrance applications. The restriction implies either insufficient safety data or an unfavorable odor profile, which is consistent with vendor descriptions noting a 'distinct, unpleasant smell' .

Fragrance regulation Safety assessment Flavor ingredient

Physicochemical Property Differentiation: Boiling Point and LogP Shifts Relative to Cyclopentanone

The ethyl substitution at C3 elevates the boiling point to 163.5–171°C and increases logP to 1.4–1.77 compared to unsubstituted cyclopentanone (bp ~130–131°C; logP ~0.5) [1][2]. These changes directly impact distillation parameters, GC retention times, and partitioning behavior in biphasic reactions.

Physical chemistry Solvent selection Chromatography optimization

3-Ethylcyclopentanone (CAS 10264-55-8): High-Value Research and Industrial Applications Derived from Evidence


Chiral Building Block for Asymmetric Synthesis of Pharmaceuticals

Given the demonstrated ability to achieve 92–95% ee in copper-catalyzed conjugate additions [1][2], procurement of enantiopure or enantioenriched 3-ethylcyclopentanone is justified for the synthesis of chiral pharmaceutical intermediates. The ethyl-substituted cyclopentanone scaffold serves as a precursor for constructing more complex stereodefined molecules, including those in development for anti-inflammatory or CNS-targeting therapies.

Authentic Standard for Urinary Metabolomics and IBD Biomarker Validation

The statistically significant association of 3-ethylcyclopentanone with active ulcerative colitis (p=0.018) [3] positions this compound as a necessary authentic standard for GC-MS or GC×GC-MS metabolomics platforms. Procurement of high-purity material is essential for developing and validating quantitative assays aimed at non-invasive IBD monitoring.

Model Compound for Photophysical and Stereoelectronic Studies

The well-defined, conformationally flexible cyclopentanone ring bearing a single ethyl substituent makes 3-ethylcyclopentanone an ideal model system for investigating how subtle structural changes influence internal conversion rates and energy dissipation pathways [4]. Researchers in physical organic chemistry and computational photochemistry require the specific compound to correlate experimental data with theoretical calculations.

Chemical Intermediate in Agrochemical and Specialty Synthesis (Non-Fragrance Applications)

Despite the fragrance industry restriction [5], 3-ethylcyclopentanone remains a valuable intermediate for agrochemical synthesis and other non-olfactory fine chemical applications. Its efficient preparation via the diethylzinc route (~93% yield) supports commercial availability for bulk synthetic campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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